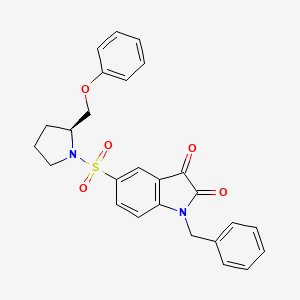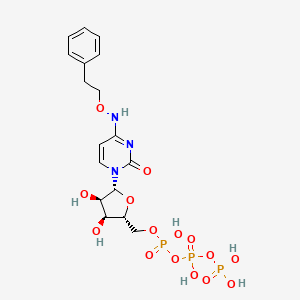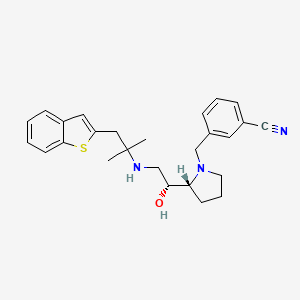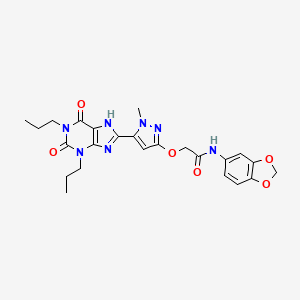![molecular formula C22H21ClN2S B10772713 3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “CX4” refers to tetrahalomethanes, where “X” represents halogen atoms such as fluorine, chlorine, or bromine.
準備方法
Synthetic Routes and Reaction Conditions: Tetrahalomethanes can be synthesized through halogenation reactions involving methane or other hydrocarbons. For instance, the chlorination of methane in the presence of ultraviolet light or a catalyst can produce carbon tetrachloride (CCl4). The reaction conditions typically involve controlled temperatures and the presence of halogen sources .
Industrial Production Methods: Industrially, tetrahalomethanes are produced through large-scale halogenation processes. For example, carbon tetrachloride is manufactured by the chlorination of methane using chlorine gas under high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tetrahalomethanes undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: Tetrahalomethanes can be reduced to form less halogenated compounds or hydrocarbons.
Oxidation Reactions: Although less common, certain tetrahalomethanes can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, or alkoxides. Conditions often involve solvents like water or alcohols and moderate temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, zinc, or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone may be employed.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives or substituted hydrocarbons.
Reduction Reactions: Products range from partially halogenated compounds to fully reduced hydrocarbons.
Oxidation Reactions: Products may include carbonyl compounds or carboxylic acids.
科学的研究の応用
Tetrahalomethanes have diverse applications in scientific research:
Chemistry: Used as solvents, reagents, and intermediates in organic synthesis.
Biology: Employed in studies involving cell-penetrating peptides and membrane transport mechanisms.
Medicine: Investigated for their potential use in drug delivery systems and as diagnostic agents.
作用機序
The mechanism of action of tetrahalomethanes involves their interaction with cellular membranes and proteins. For instance, certain derivatives like p-sulfonatocalix4arenes enhance the cellular uptake of peptides by forming complexes that facilitate membrane translocation. This process involves direct translocation through the cellular membrane, bypassing endocytosis .
Similar Compounds:
- Tetrafluoromethane (CF4)
- Tetrachloromethane (CCl4)
- Tetrabromomethane (CBr4)
Comparison: Tetrahalomethanes differ in their physical and chemical properties based on the halogen atoms present. For example, carbon tetrachloride is a liquid at room temperature, while tetrafluoromethane is a gas. Their reactivity also varies, with fluorinated compounds generally being less reactive than their chlorinated or brominated counterparts. The unique properties of each tetrahalomethane make them suitable for specific applications, highlighting their versatility and importance in various fields .
特性
分子式 |
C22H21ClN2S |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
1-(2-chloro-6-methylphenyl)-3-(1,2-diphenylethyl)thiourea |
InChI |
InChI=1S/C22H21ClN2S/c1-16-9-8-14-19(23)21(16)25-22(26)24-20(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-14,20H,15H2,1H3,(H2,24,25,26) |
InChIキー |
LHTLPGOZLLOCIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=S)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)
![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)


![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)

![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)

![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
